molecular formula C24H31NO4 B6486543 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate CAS No. 483966-93-4

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate

Cat. No.: B6486543
CAS No.: 483966-93-4
M. Wt: 397.5 g/mol
InChI Key: WSXQUFWNJRWLDW-UHFFFAOYSA-N
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Description

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is a complex organic compound that features a combination of phenoxy, piperidinyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-allylphenol with an appropriate halogenating agent to form 2-allylphenoxy halide.

    Nucleophilic Substitution: The 2-allylphenoxy halide is then reacted with 3-(piperidin-1-yl)propan-2-ol under basic conditions to form the desired intermediate.

    Esterification: Finally, the intermediate is esterified with benzoic acid or its derivatives in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the phenoxy or piperidinyl groups.

    Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the phenoxy group could result in phenolic derivatives.

Scientific Research Applications

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-allylphenoxy)-3-(morpholin-4-yl)propan-2-ol benzoate
  • 1-(2-allylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol benzoate
  • 1-(2-allylphenoxy)-3-(azepan-1-yl)propan-2-ol benzoate

Uniqueness

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is unique due to the presence of the piperidinyl group, which can confer different pharmacological properties compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct biological activities and chemical reactivity.

Properties

IUPAC Name

benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQUFWNJRWLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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